Sub-Nanomolar Anti-Giardial Activity is Conferred by the 3-Nitro Group: A Direct Comparison with Non-Nitro Analogs
The 3-nitro group is essential for potent anti-Giardia activity. In a study evaluating a series of 3-nitroimidazo[1,2-b]pyridazines, compounds containing the nitro group exhibited sub-nanomolar IC50 values against Giardia lamblia, while their non-nitro analogs were significantly less potent [1]. For example, the 3-nitro-6-(piperidin-1-yl) derivative showed an IC50 of 0.0006 µM (0.6 nM), whereas its des-nitro counterpart had an IC50 of 1.1 µM, a difference of over 1,800-fold. This highlights the critical role of the 3-nitro moiety in driving the observed antiparasitic activity [1].
| Evidence Dimension | In vitro anti-parasitic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0006 µM (0.6 nM) for 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine |
| Comparator Or Baseline | IC50 = 1.1 µM for 6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (lacking the 3-nitro group) |
| Quantified Difference | >1,800-fold increased potency for the nitro-containing analog |
| Conditions | In vitro assay against Giardia lamblia trophozoites |
Why This Matters
Procurement of this specific scaffold ensures access to the nitro group pharmacophore, which is essential for achieving sub-nanomolar potency against Giardia; generic analogs lacking this group are unlikely to be viable starting points for antigiardial drug development.
- [1] Zheng, Y., Müller, J., Kunz, S., et al. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 2022, 19, 47-55. View Source
